Bis(2-ethylhexyl) oxalate

Description

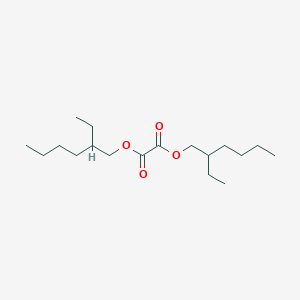

Structure

2D Structure

3D Structure

Properties

CAS No. |

13675-20-2 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

bis(2-ethylhexyl) oxalate |

InChI |

InChI=1S/C18H34O4/c1-5-9-11-15(7-3)13-21-17(19)18(20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |

InChI Key |

UNJCTNQOWIWHFN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=O)OCC(CC)CCCC |

Synonyms |

Oxalic acid bis(2-ethylhexyl) ester |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Bis 2 Ethylhexyl Oxalate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Bis(2-ethylhexyl) oxalate (B1200264), the IR spectrum provides definitive evidence for its ester functionality and the specific arrangement of its oxalate core and alkyl chains. The key absorptions correspond to the stretching and bending vibrations of the bonds within the molecule.

The most prominent features in the IR spectrum of an oxalate ester are the strong absorptions associated with the carbonyl (C=O) and carbon-oxygen (C-O) bonds. The presence of two adjacent carbonyl groups in the oxalate moiety influences their vibrational frequencies. Additionally, numerous peaks corresponding to the C-H bonds of the 2-ethylhexyl groups are readily identifiable.

Vibrational Mode Analysis

A detailed analysis of the vibrational modes in the Bis(2-ethylhexyl) oxalate spectrum allows for a precise assignment of absorption bands to specific molecular motions. The C=O stretching vibrations are particularly characteristic. Unlike simple esters which show a single strong C=O band, oxalate esters exhibit two C=O stretching bands due to symmetric and asymmetric coupling between the two adjacent carbonyl groups. The C-O stretching vibrations are also crucial for confirming the ester structure. The spectrum is further characterized by various C-H stretching and bending modes from the long alkyl chains.

Based on data from similar ester compounds and the known frequencies for oxalate groups, the expected vibrational modes for this compound are summarized below. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2960-2950 | Asymmetric C-H Stretch | Alkyl (CH₃) | Strong |

| 2935-2925 | Asymmetric C-H Stretch | Alkyl (CH₂) | Strong |

| 2875-2865 | Symmetric C-H Stretch | Alkyl (CH₃) | Medium |

| 2865-2855 | Symmetric C-H Stretch | Alkyl (CH₂) | Medium |

| ~1775 | Asymmetric C=O Stretch | Ester Carbonyl | Strong |

| ~1745 | Symmetric C=O Stretch | Ester Carbonyl | Strong |

| 1465-1455 | C-H Bend (Scissoring) | Alkyl (CH₂) | Medium |

| 1385-1375 | C-H Bend (Umbrella) | Alkyl (CH₃) | Medium |

| 1250-1150 | C-O Stretch | Ester Linkage | Strong |

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography are employed to assess its purity, identify potential impurities, and perform quantitative analysis.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com It is primarily used for purity assessment and to quantify the compound in various matrices. In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

For high-boiling-point esters, a temperature-programmed method is typically required. Non-polar or mid-polar capillary columns are generally used. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification. spectrabase.com

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Non-polar capillary column (e.g., DB-1, SE-30) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature followed by a ramp to a final temperature (e.g., 150°C to 300°C at 10°C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that may not be sufficiently volatile or thermally stable, although this compound is suitable for both. HPLC is widely used for the quantification of esters in various samples. mdpi.comresearchgate.net

The most common mode for this type of analysis is reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comchemrxiv.org The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of organic solvent), is often used to ensure good resolution and reasonable analysis times. Detection is typically performed using an Ultraviolet (UV) detector, as the ester carbonyl groups exhibit UV absorbance. hitachi-hightech.com

| Parameter | Typical Condition |

|---|---|

| Instrument | HPLC system with a UV/Diode Array Detector (DAD) |

| Column | Reversed-phase C18 (e.g., 4.6 mm I.D. × 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |

| Detection Wavelength | ~210-225 nm |

Computational and Theoretical Studies of Bis 2 Ethylhexyl Oxalate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. For Bis(2-ethylhexyl) oxalate (B1200264), these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For Bis(2-ethylhexyl) oxalate, the HOMO is expected to be localized primarily on the oxalate moiety, specifically the non-bonding electrons of the oxygen atoms in the carbonyl groups. The LUMO is anticipated to be the π* anti-bonding orbital, also centered on the carbonyl groups of the oxalate core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Molecular Orbital Energy Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -11.85 | Localized on C-C and C-O σ-bonds |

| HOMO | -10.50 | Localized on oxygen lone pairs of the oxalate carbonyls |

| LUMO | -1.20 | π* anti-bonding orbital of the oxalate carbonyls |

| LUMO+1 | -0.75 | Distributed over the ester and alkyl groups |

| HOMO-LUMO Gap | 9.30 | Indicates high kinetic stability |

Note: The data in this table is hypothetical and serves as a representative example of what a DFT calculation might produce.

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carbonyl groups, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the alkyl chains.

Atomic charge calculations, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. The carbonyl carbon atoms of the oxalate group would carry a significant positive partial charge, making them primary sites for nucleophilic attack, a key step in reactions like hydrolysis.

Table 2: Exemplary Calculated Atomic Charges for Key Atoms in this compound

| Atom | NBO Partial Charge (e) |

| Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.65 |

| Ester Oxygen (O-C) | -0.50 |

| Methylene Carbon (adjacent to ester O) | +0.15 |

Note: This data is illustrative and represents typical charge distributions in ester molecules.

Conformational Analysis and Molecular Dynamics Simulations

The 2-ethylhexyl groups of this compound are highly flexible, leading to a vast number of possible three-dimensional arrangements, or conformers.

Conformational analysis aims to identify the most stable conformers (those with the lowest energy). This can be achieved through systematic or stochastic searches of the potential energy surface. For a molecule with as many rotatable bonds as this compound, a full systematic search is often computationally prohibitive. Therefore, stochastic methods combined with molecular mechanics or semi-empirical quantum methods are typically employed to identify low-energy structures, which can then be further optimized using higher-level DFT calculations. The results would likely show that the most stable conformers adopt a staggered arrangement of the alkyl chains to minimize steric hindrance.

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, vibrational modes, and interactions with its environment (e.g., a solvent). For this compound, MD simulations could reveal how the flexible 2-ethylhexyl chains fold and interact with each other, influencing the molecule's bulk properties such as viscosity and solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, such as the hydrolysis of this compound. This reaction would break the ester bonds to yield oxalic acid and 2-ethylhexanol.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Computational methods can be used to locate the geometry of the TS on the potential energy surface. For the base-catalyzed hydrolysis of an ester, the mechanism generally involves the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon, forming a tetrahedral intermediate. ucoz.com The transition state for this step would feature a partially formed O-C bond (from the hydroxide) and a partially broken C=O π-bond. Locating and characterizing this TS is crucial for understanding the reaction's kinetics. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

For the hydrolysis of this compound, computational studies could determine the activation energies for both the first and second hydrolysis steps (cleavage of the first and second ester groups). It is plausible that the activation energy for the second hydrolysis would be slightly different from the first due to electronic changes in the intermediate monoester molecule. These calculations would provide quantitative insights into the reaction kinetics and the conditions required for the reaction to proceed efficiently.

Table 3: Hypothetical Activation Energies for the Hydrolysis of this compound

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

| First Ester Hydrolysis | DFT (B3LYP/6-31G) in a solvent model | 15.2 |

| Second Ester Hydrolysis | DFT (B3LYP/6-31G) in a solvent model | 16.5 |

Note: The data in this table is hypothetical, intended to illustrate the type of results obtained from computational reaction mechanism studies.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies, through computational methods like Density Functional Theory (DFT), is a standard practice in modern chemical research. This approach allows for the theoretical spectrum of a molecule to be calculated, which can then be compared with experimental data to confirm its structure and understand its electronic environment.

Despite the utility of these methods, there is currently no specific information available in the accessible scientific literature detailing the computational prediction of spectroscopic parameters for this compound. Consequently, a direct comparison between predicted and experimental data is not possible at this time. While experimental spectra for similar, but structurally distinct, compounds like Bis(2-ethylhexyl) phthalate (B1215562) are available, the strict focus on this compound precludes their use for a meaningful comparison.

The absence of this data highlights an opportunity for future research to apply computational spectroscopy to this compound, which would serve as a valuable resource for its characterization.

Structure-Reactivity and Structure-Property Relationship Modeling

Structure-Reactivity and Structure-Property Relationship modeling, often referred to as QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship), are computational techniques used to predict the activity or properties of a chemical based on its molecular structure. These models rely on calculating molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic features.

A thorough review of available research indicates that no specific QSAR or QSPR models have been developed or published for this compound. Such studies would be beneficial for predicting key characteristics, for instance, its behavior as a plasticizer, its environmental fate, or its interaction with biological systems. The development of these models requires a dedicated research effort involving the calculation of relevant molecular descriptors and correlation with experimentally determined properties, which has not yet been reported for this compound.

Chemical Reactivity and Mechanistic Investigations of Bis 2 Ethylhexyl Oxalate

Hydrolysis Kinetics and Mechanisms of Bis(2-ethylhexyl) oxalate (B1200264)

The hydrolysis of Bis(2-ethylhexyl) oxalate involves the cleavage of its two ester bonds to yield oxalic acid and 2-ethylhexanol. This reaction can proceed through different mechanisms depending on the pH of the solution.

The rate of hydrolysis of esters is significantly influenced by both pH and temperature. Generally, ester hydrolysis is catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.

The hydrolysis of dialkyl oxalates, such as dimethyl oxalate (DMO), has been shown to be a consecutive reaction, with the formation of a monoalkyl oxalate intermediate. The hydrolysis is autocatalytic, as the oxalic acid product can catalyze the reaction. researchgate.net A similar two-step hydrolysis is expected for this compound.

The reaction rate is also strongly dependent on temperature. An increase in temperature generally leads to a significant increase in the hydrolysis rate, following the Arrhenius equation. For instance, studies on the hydrolysis of other esters have demonstrated a substantial increase in the reaction rate with increasing temperature. sigmaaldrich.com

Table 1: Illustrative pH Dependence of Ester Hydrolysis Rate This table illustrates the general trend of pH influence on ester hydrolysis and is not based on experimental data for this compound.

| pH Condition | Relative Hydrolysis Rate | Catalyst |

|---|---|---|

| Strongly Acidic (pH < 3) | High | H+ |

| Weakly Acidic (pH 3-6) | Low | H+ |

| Neutral (pH ~7) | Very Low | Water (uncatalyzed) |

| Weakly Alkaline (pH 8-11) | Moderate to High | OH- |

| Strongly Alkaline (pH > 11) | Very High | OH- |

As mentioned, the hydrolysis of this compound is subject to catalysis.

Acid Catalysis: In the presence of strong acids, the reaction rate is proportional to the concentration of hydronium ions. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

Base Catalysis (Saponification): Alkaline hydrolysis is an irreversible process that yields the salt of the carboxylic acid (oxalate) and the alcohol. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. The rate constants for the alkaline hydrolysis of oxalate esters are generally very high due to the electron-withdrawing nature of the adjacent ester group. scispace.com

Autocatalysis: The hydrolysis of dialkyl oxalates can be autocatalyzed by the oxalic acid product. researchgate.net As the hydrolysis proceeds, the concentration of oxalic acid increases, which in turn accelerates the reaction. This phenomenon is more pronounced in the later stages of the hydrolysis.

Table 2: Kinetic Parameters for the Hydrolysis of Diethyl Oxalate This data is for a related compound, Diethyl Oxalate, and serves to illustrate the order of magnitude of kinetic parameters in oxalate ester hydrolysis. Data for this compound may differ due to steric effects.

| Temperature (°C) | Forward Rate Constant (k+) | Reverse Rate Constant (k-) |

|---|---|---|

| 65 | Value available in source | Value available in source |

| 70 | Value available in source | Value available in source |

| 75 | Value available in source | Value available in source |

| 80 | Value available in source | Value available in source |

Source: Adapted from research on the hydrolysis of diethyl oxalate. researchgate.net

Thermal Decomposition Pathways and Stability Studies

Dialkyl oxalates of primary alcohols, such as 2-ethylhexanol, are generally found to be resistant to thermal decomposition at temperatures up to 325°C. acs.org When decomposition does occur at higher temperatures, it can proceed through various pathways, including homolytic bond cleavage to form radicals, or concerted mechanisms. mcmaster.ca The formation of formate (B1220265) esters as byproducts has been observed in the pyrolysis of some dialkyl oxalates at temperatures exceeding 210°C. acs.org

Possible decomposition pathways for dialkyl oxalates include:

Homolytic Cleavage: Breakage of the C-O or C-C bonds to form radical intermediates.

Concerted Decompositions: Mechanisms proceeding through cyclic transition states. mcmaster.ca

Ionic Mechanisms: Heterolytic cleavage of bonds leading to ionic fragments. mcmaster.ca

Given the stability of similar dialkyl oxalates, this compound is expected to have good thermal stability.

Photochemical Reactions and Degradation Mechanisms

The photochemical behavior of oxalate esters can involve the absorption of UV radiation, leading to the formation of radical species. The photolysis of certain oxalate esters has been shown to produce alkyl radicals. This suggests that a potential photochemical degradation pathway for this compound is the cleavage of the carbon-oxygen bond of the ester upon absorption of light, which would generate 2-ethylhexyl radicals.

The oxalate anion in aqueous solution is known to undergo decarboxylation upon photo-excitation. chegg.com While this is for the free anion, it points to the potential for the oxalate moiety in the ester to be photochemically active.

Oxidation and Reduction Chemistry of the Oxalate Moiety

The oxalate moiety can participate in redox reactions. The oxidation of oxalate, for instance in the presence of a strong oxidizing agent like potassium permanganate, is a well-known reaction. The standard reduction potential for the reduction of two molecules of carbon dioxide to oxalate is approximately -0.430 V. chegg.com

In the context of environmental chemistry, iron(III)-oxalate complexes are known to be photoactive and can generate reactive oxygen species upon irradiation. acs.org This suggests that in the presence of iron and light, the oxalate part of the molecule could be involved in redox cycling that leads to degradation.

The reaction of oxalate esters with hydrogen peroxide can lead to the formation of peroxyoxalates, which are high-energy intermediates that can decompose to produce light (chemiluminescence). wikipedia.org This reactivity highlights the susceptibility of the oxalate ester to oxidation.

Studies on Complexation and Ligand Exchange Reactions (if applicable)

There is limited information available in the scientific literature regarding the complexation and ligand exchange reactions specifically involving this compound. While the oxalate anion is a well-known chelating ligand for many metal ions, the covalent bonding in the ester form significantly reduces its ability to act as a ligand in the same manner. It is conceivable that the carbonyl oxygens could act as weak donors to form adducts with Lewis acids, but this is not a well-documented area of its chemistry.

Applications of Bis 2 Ethylhexyl Oxalate in Chemical Science and Engineering

Role as a Synthetic Intermediate in Organic Synthesis

Bis(2-ethylhexyl) oxalate (B1200264) can serve as a valuable synthetic intermediate in organic synthesis, primarily through its conversion to monoalkyl oxalates, also known as oxalate half-esters. These monoalkyl oxalates are versatile building blocks for the synthesis of a variety of more complex molecules. nii.ac.jp The general process involves the selective monohydrolysis of the dialkyl oxalate. nih.gov

The resulting mono-2-ethylhexyl oxalate possesses two distinct functional groups—an ester and a carboxylic acid—which can be selectively reacted in subsequent synthetic steps. Oxalate half-esters have been utilized in a range of organic reactions. For instance, they can be activated to form radical precursors under visible light photoredox conditions, which can then be used in carbon-carbon bond-forming reactions, such as the creation of quaternary carbon centers. nih.gov

Table 1: Potential Reactions Involving Mono-2-ethylhexyl Oxalate

| Reaction Type | Reactant | Product | Significance |

| Deoxygenation | Tertiary/Secondary Alcohol | Alkane | A method for the selective removal of hydroxyl groups. nih.gov |

| Coupling Reactions | Aryl Halides | Aryl-substituted compounds | Formation of new carbon-carbon bonds. nii.ac.jp |

| Conjugate Addition | Michael Acceptors | 1,4-dicarbonyl compounds | Construction of key structural motifs in organic molecules. nii.ac.jp |

Although the specific use of bis(2-ethylhexyl) oxalate as a precursor for these reactions is not widely documented, the established reactivity of other dialkyl oxalates provides a strong basis for its potential in this area. nii.ac.jpnih.gov

Potential Applications in Polymer Chemistry

The structure of this compound, with two ester functional groups, makes it a candidate for applications in polymer chemistry, both as a monomer for the synthesis of novel polyesters and potentially as a crosslinking agent.

As a Monomer for Novel Polyester (B1180765) Synthesis:

This compound can theoretically be used as a monomer in polycondensation reactions with diols to produce polyoxalates. rsc.orgresearchgate.net The synthesis of polyoxalates is typically achieved through the transesterification of a dialkyl oxalate with a diol. rsc.org In this context, this compound would react with a diol, releasing 2-ethylhexanol as a byproduct, to form a polyester chain.

The incorporation of the bulky, branched 2-ethylhexyl side chains into the polyester backbone would be expected to influence the polymer's properties significantly. These side chains would likely increase the polymer's flexibility, lower its glass transition temperature (Tg), and enhance its solubility in organic solvents compared to polyoxalates derived from simpler dialkyl oxalates like dimethyl oxalate or diethyl oxalate. rsc.org

Table 2: Predicted Properties of Poly(alkylene oxalate) Derived from this compound

| Property | Expected Characteristic | Rationale |

| Flexibility | High | The bulky 2-ethylhexyl groups increase the free volume between polymer chains. |

| Glass Transition Temp (Tg) | Low | Increased chain mobility due to the flexible side chains. |

| Solubility | Enhanced in organic solvents | The nonpolar nature of the 2-ethylhexyl groups improves interaction with organic solvents. |

| Crystallinity | Potentially reduced | The irregular structure of the branched side chains may hinder ordered packing of polymer chains. |

As a Crosslinking Agent:

There is currently no scientific literature to support the use of this compound as a crosslinking agent. Crosslinking agents typically possess two or more reactive functional groups that can form covalent bonds with polymer chains, creating a three-dimensional network. While this compound has two ester groups, these are not typically reactive enough to function as crosslinking sites under standard polymer processing conditions without specific catalysts or reaction conditions that would favor transesterification with functional groups on the polymer backbone.

Advanced Materials Science Applications

In the field of advanced materials science, this compound could potentially be utilized as a precursor for the synthesis of specific materials, such as metal oxide nanoparticles.

The synthesis of metal oxides can sometimes be achieved through the thermal decomposition of metal oxalates. google.com It is conceivable that this compound could be used in a reaction with a metal salt to form a metal oxalate complex. This complex could then be isolated and heated to high temperatures to yield the corresponding metal oxide. The 2-ethylhexyl oxalate ligand would be burned off during the calcination process. This method can offer control over the stoichiometry and morphology of the resulting metal oxide particles. However, there are no specific studies that have reported the use of this compound for this purpose.

Another area of potential application is in the synthesis of nanoparticles. For example, a structurally similar compound, bis(2-ethylhexyl) adipate (B1204190), has been employed as a high-boiling-point, moderately polar solvent in the microwave-assisted synthesis of upconverting nanoparticles (UCNPs). nih.gov Given that this compound also possesses a high boiling point, it could potentially serve a similar role as a solvent or capping agent in the synthesis of various types of nanoparticles, although this has not been experimentally verified.

Investigation of Solvent Properties in Specialized Chemical Processes

This compound is a high-boiling point, colorless to pale yellow liquid. smolecule.com These properties, along with its ester functionality, suggest its potential as a specialized solvent in certain chemical processes. High-boiling point organic solvents are often required for reactions that need to be conducted at elevated temperatures.

Research into mixed dialkyl oxalates as potential oxygenated fuel additives indicates an interest in the solvent properties of this class of compounds. acs.org As a diester with a relatively high molecular weight, this compound is expected to have low volatility. Its miscibility with various organic compounds would depend on the polarity of the solute. The two ester groups provide some polar character, while the long, branched alkyl chains are nonpolar. This amphiphilic nature might make it a useful solvent or co-solvent in specific applications where it is necessary to dissolve both polar and nonpolar reactants.

As mentioned previously, the related compound bis(2-ethylhexyl) adipate has been used as a solvent in the synthesis of nanoparticles due to its high boiling point and thermal stability. nih.gov By analogy, this compound could be investigated for similar applications, particularly in solvothermal or microwave-assisted synthesis methods where high temperatures are required.

Role in Reaction Media and Self-Assembled Systems

There is a lack of scientific literature on the role of this compound in reaction media such as microemulsions or its ability to form self-assembled systems. Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. The formation of such systems is highly dependent on the molecular structure and amphiphilicity of the components. While this compound has both polar (ester groups) and nonpolar (alkyl chains) moieties, its efficacy as a component in microemulsions has not been reported.

Similarly, there is no evidence to suggest that this compound itself exhibits self-assembly behavior. Some studies have shown that oxalate salts, such as sodium oxalate, can influence the self-assembly of colloidal particles in solution, but this is a property of the oxalate anion rather than the dialkyl ester. rsc.org The molecular structure of this compound does not suggest a strong tendency for self-assembly into well-defined structures like micelles or vesicles in the absence of other amphiphilic molecules.

Environmental Occurrence, Fate, and Transport of Bis 2 Ethylhexyl Oxalate

Environmental Distribution and Partitioning Behavior

There is a lack of published studies investigating the presence and movement of bis(2-ethylhexyl) oxalate (B1200264) in various environmental compartments.

Transport in Aqueous and Terrestrial Environments

No specific research was identified that details the mobility and transport of bis(2-ethylhexyl) oxalate in soil, sediment, or water systems. Information regarding its potential for leaching from soil into groundwater or its partitioning behavior between water and solid phases is not available.

Air-Water and Octanol-Water Partitioning Behavior Modeling

While some basic physicochemical properties for this compound, such as its molecular weight and a predicted octanol-water partition coefficient (log Poct/wat), are available, comprehensive modeling of its air-water and octanol-water partitioning behavior has not been documented. chemeo.com The octanol-water partition coefficient is a key parameter in assessing a chemical's tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. However, without experimental data and further modeling, its precise environmental partitioning cannot be accurately predicted.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H34O4 |

| Molecular Weight | 314.46 g/mol |

| Log Octanol/Water Partition Coefficient (log Poct/wat) | Value not explicitly found in searches |

| Water Solubility (log10WS) | Value not explicitly found in searches |

Data based on available chemical property databases. chemeo.com

Abiotic Degradation Mechanisms in the Environment

The transformation and breakdown of this compound in the environment through non-biological processes have not been a subject of detailed scientific investigation.

Hydrolysis in Natural Waters

No studies were found that specifically measure the rate of hydrolysis for this compound under environmentally relevant conditions (e.g., varying pH and temperature). Hydrolysis is a key degradation pathway for many esters in aqueous environments.

Photolytic Degradation Processes

Information regarding the direct or indirect photolysis of this compound is absent from the scientific literature. This includes data on its light absorption properties and its susceptibility to degradation by sunlight in the atmosphere or surface waters.

Biotic Transformation and Biodegradation Pathways

There is no specific information available in the scientific literature regarding the microbial degradation of this compound. Research on the biodegradation of common environmental contaminants has largely focused on other compounds, such as phthalate (B1215562) esters.

No studies have been identified that investigate the specific enzymes involved in the transformation of this compound. It can be hypothesized that esterase enzymes could potentially hydrolyze the ester bonds of this compound, breaking it down into 2-ethylhexanol and oxalic acid. However, without experimental evidence, the specific enzymes, reaction rates, and influencing factors remain unknown.

Analytical Methodologies for Environmental Detection and Quantification

There are no standardized or published analytical methods specifically for the detection and quantification of this compound in environmental samples such as water, soil, or air. The development of such methods would be a necessary precursor to any studies on its environmental occurrence and fate.

Conclusion and Future Research Directions for Bis 2 Ethylhexyl Oxalate

Synthesis and Catalysis: Advancements and Challenges

The primary route for the synthesis of bis(2-ethylhexyl) oxalate (B1200264) is through the direct esterification of oxalic acid with 2-ethylhexanol. This reaction is typically facilitated by an acid catalyst to achieve high conversion rates. One study has specifically investigated the use of acid-activated bentonite (B74815) as a solid acid catalyst for this synthesis, reporting a conversion of oxalic acid reaching 96.4% under optimized conditions. researchgate.net A key advantage of using a solid acid catalyst like acid-activated bentonite is the ease of separation from the reaction mixture and the potential for catalyst recycling, which was demonstrated to be effective for up to six cycles with minimal loss of activity. researchgate.net

Another viable synthetic pathway is the transesterification of a lower dialkyl oxalate, such as dimethyl oxalate, with 2-ethylhexanol. This method is advantageous as dimethyl oxalate can be produced from the oxidative carbonylation of methanol, a process that has been extensively studied. rsc.orgsciencemadness.orgresearchgate.net The transesterification reaction is often catalyzed by alkaline catalysts. rsc.org The choice of catalyst and reaction conditions is crucial to drive the equilibrium towards the formation of the desired bis(2-ethylhexyl) oxalate and to minimize side reactions.

Challenges in the synthesis of this compound include achieving high selectivity and yield, especially on an industrial scale. The removal of water produced during direct esterification is critical to shift the reaction equilibrium towards the product. For transesterification, the efficient removal of the lower alcohol (e.g., methanol) is necessary. Furthermore, the development of environmentally benign and reusable catalysts remains a significant area of research. While solid acid catalysts show promise, their long-term stability and resistance to deactivation need further investigation.

Table 1: Comparison of Synthesis Methods for Dialkyl Oxalates

| Synthesis Method | Reactants | Catalyst Type | Advantages | Challenges |

|---|---|---|---|---|

| Direct Esterification | Oxalic acid, 2-ethylhexanol | Acid (e.g., H₂SO₄, solid acids) | Direct route, potentially high conversion. researchgate.net | Water removal required, catalyst separation for homogeneous catalysts. |

| Transesterification | Dimethyl oxalate, 2-ethylhexanol | Alkaline or Acid | Avoids handling of corrosive oxalic acid, can be highly efficient. rsc.orgsciencemadness.org | Equilibrium control, removal of byproduct alcohol. |

| Oxalyl Chloride Method | Oxalyl chloride, 2-ethylhexanol | - | High reactivity, often quantitative yield. | Oxalyl chloride is hazardous and expensive. |

Characterization: Development of Novel Analytical Techniques

The characterization of this compound relies on standard spectroscopic and chromatographic techniques. While specific, dedicated studies on novel analytical techniques for this particular compound are scarce, the methods used for similar esters, such as bis(2-ethylhexyl) phthalate (B1215562) and terephthalate (B1205515), are directly applicable. nih.govepa.govchemrxiv.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl and hexyl protons of the 2-ethylhexyl group, and the ¹³C NMR would show corresponding carbon signals, including the distinct signal for the carboxyl carbon of the oxalate group. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key absorption bands would include those for the C=O stretching of the ester group and C-O stretching vibrations. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural elucidation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for identifying and quantifying the compound in various matrices. nih.govnih.govnih.gov

Chromatographic Techniques:

Gas Chromatography (GC): GC is a standard method for separating and quantifying volatile and semi-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of this compound, especially in complex mixtures.

The development of novel analytical techniques would likely focus on enhancing sensitivity and selectivity for trace analysis in environmental or biological samples. This could involve the use of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for unambiguous identification. Furthermore, the development of rapid screening methods, possibly based on spectroscopic techniques combined with chemometrics, could be a future research direction.

Theoretical Chemistry: Predictive Modeling and Mechanistic Insights

Theoretical and computational chemistry offers powerful tools to predict the properties and understand the reactivity of this compound. While specific computational studies on this molecule are not widely reported, methods applied to other oxalates can provide valuable insights.

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a range of properties for this compound, including its molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. mdpi.com Such calculations can also be used to estimate thermochemical data like the enthalpy of formation. chemeo.com Predictive models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) could be employed to predict the solubility of this compound in different solvents.

Mechanistic Insights: Theoretical calculations are invaluable for elucidating the mechanisms of the synthesis reactions. For instance, DFT can be used to model the reaction pathways for both direct esterification and transesterification, identifying transition states and calculating activation energies. This can help in understanding the role of the catalyst and in designing more efficient catalytic systems. For example, computational studies on the transesterification of dimethyl oxalate have provided insights into the reaction mechanism and the influence of catalyst basicity. rsc.org

Furthermore, theoretical models can be used to understand the potential interactions of this compound with biological macromolecules, which is relevant for assessing its potential environmental and toxicological impact. Molecular docking studies, for instance, could predict the binding affinity of the compound to various receptors and enzymes. mdpi.com

Emerging Applications and Cross-Disciplinary Research Opportunities

While this compound is not as widely used as other plasticizers, its properties suggest several potential applications. The long, branched alkyl chains of the 2-ethylhexyl groups impart good oil solubility and a high boiling point, making it a candidate for use as a plasticizer, solvent, or lubricant.

Potential Applications:

Plasticizer: Similar to DEHP, this compound could potentially be used as a plasticizer for polymers like PVC, although its efficiency and compatibility would need to be thoroughly evaluated.

Solvent: Its high boiling point and ester functionality suggest its potential use as a specialty solvent in various chemical processes.

Fuel Additive: Some dialkyl oxalates are being investigated as oxygenated fuel additives to improve combustion efficiency and reduce emissions. acs.orgacs.org The high oxygen content of the oxalate group could make this compound an interesting candidate for such applications.

Chemical Intermediate: Oxalate esters can serve as versatile intermediates in organic synthesis. For example, they can be used in the synthesis of polymers like polyoxalates, which are of interest due to their potential biodegradability. rsc.org They are also used in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Cross-Disciplinary Research Opportunities: The study of this compound opens up several cross-disciplinary research opportunities. In materials science, its potential as a bio-based and potentially biodegradable plasticizer warrants investigation. In environmental science, its fate and transport in the environment, as well as its potential for biodegradation, are important areas of study. Collaboration with toxicologists would be crucial to assess its safety profile compared to existing plasticizers. Furthermore, its potential use in areas like conservation science, where diethyl oxalate has been explored for the consolidation of carbonatic substrates, could be another avenue for research. unimib.itresearchgate.net

Identifying Research Gaps and Priorities for this compound Studies

The current body of scientific literature reveals significant research gaps concerning this compound. Much of the available information is inferred from studies on other dialkyl oxalates or esters containing the 2-ethylhexyl group. Therefore, a number of research priorities can be identified to build a more complete understanding of this compound.

Key Research Gaps and Priorities:

Comprehensive Synthesis Optimization: While initial studies on the synthesis of this compound exist, a systematic optimization of reaction conditions for both direct esterification and transesterification is needed. This should include a broader screening of catalysts, including novel heterogeneous and enzymatic catalysts, to develop more sustainable and efficient synthetic routes.

Detailed Physicochemical Characterization: A thorough characterization of the physical and chemical properties of pure this compound is lacking. This includes properties such as viscosity, boiling point, vapor pressure, and solubility in various solvents, which are crucial for evaluating its potential applications.

Development of Specific Analytical Methods: There is a need for the development and validation of sensitive and selective analytical methods for the detection and quantification of this compound in various matrices, including polymers, environmental samples, and biological tissues.

In-depth Application-Oriented Studies: The potential applications of this compound as a plasticizer, solvent, or fuel additive need to be systematically investigated. This would involve performance testing and comparison with commercially available alternatives.

Toxicological and Environmental Impact Assessment: A critical research priority is the comprehensive evaluation of the toxicological profile of this compound. This includes studies on its potential endocrine-disrupting activity, cytotoxicity, and biodegradability. Understanding its environmental fate and persistence is also essential.

Theoretical and Mechanistic Studies: Dedicated computational studies on this compound would provide valuable insights into its molecular properties, reactivity, and potential interactions with biological systems.

Addressing these research gaps through targeted and interdisciplinary research will be crucial for unlocking the full potential of this compound and for ensuring its safe and sustainable use in any future applications.

Q & A

Basic: What are the recommended methods for synthesizing bis(2-ethylhexyl) oxalate, and how can researchers optimize reaction yields?

This compound is synthesized via esterification of oxalic acid with 2-ethylhexanol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Key optimization steps include:

- Stoichiometric control : Maintain a 2:1 molar ratio of 2-ethylhexanol to oxalic acid to drive the reaction to completion.

- Catalyst selection : Use milder catalysts (e.g., heteropoly acids) to reduce side reactions like dehydration of alcohols .

- Temperature and reflux : Conduct the reaction under reflux (120–140°C) with a Dean-Stark trap to remove water and shift equilibrium toward ester formation .

- Purification : Distill under reduced pressure (boiling point ~185°C) to isolate the product, followed by characterization via NMR and FTIR to confirm ester bond formation .

Basic: How should researchers characterize the purity and structural identity of this compound?

- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>98% by GC-FID) and detect residual reactants .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) can confirm molecular weight (C₁₈H₃₄O₄, exact mass 314.46 g/mol) .

Advanced: What experimental strategies are effective for studying this compound’s stability under varying environmental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For bis(2-ethylhexyl) adipate analogs, decomposition begins at ~200°C; oxalate esters may exhibit lower thresholds due to weaker C-O bonds .

- Hydrolytic stability : Simulate aqueous environments (pH 3–10) at 25–60°C and monitor ester hydrolysis via pH titration or HPLC .

- Oxidative resistance : Expose the compound to UV light or peroxide solutions and track degradation products using GC-MS .

Advanced: How can researchers resolve contradictions in toxicological data for this compound analogs?

Discrepancies in toxicity studies (e.g., reproductive toxicity vs. low acute toxicity) require:

- Dose-response analysis : Compare LD₅₀ values (e.g., >25,000 mg/kg for skin exposure in phthalate analogs) with chronic exposure thresholds .

- Mechanistic studies : Use in vitro assays (e.g., receptor binding for endocrine disruption) to identify molecular pathways .

- Epidemiological correlation : Cross-reference experimental data with occupational exposure limits (e.g., NIOSH guidelines for phthalates) to validate safety protocols .

Advanced: What methodologies are suitable for investigating this compound’s role in metal complexation, as seen in lanthanide extraction systems?

- Liquid-liquid extraction : Test the compound’s affinity for lanthanum/actinium ions in biphasic systems (e.g., aqueous HNO₃/organic phase). Monitor distribution coefficients (D) using ICP-MS .

- Spectroscopic analysis : Employ EXAFS or UV-Vis spectroscopy to characterize coordination geometry and stability constants .

- Competitive ligands : Compare performance with bis(2-ethylhexyl) phosphate, which shows higher selectivity for actinides in acidic media .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to minimize inhalation of vapors (flash point ~207°C for analogs) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to prevent reactions .

Advanced: How can computational tools predict this compound’s environmental fate and biodegradation pathways?

- QSAR modeling : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential (log Kow ~8.5 for analogs) .

- Metabolic pathway prediction : Tools like BNICE.ch or UM-BBD can simulate microbial degradation steps (e.g., ester hydrolysis → oxalic acid release) .

- Ecotoxicity assessment : Cross-reference predictions with experimental data on aquatic toxicity (e.g., EC₅₀ for Daphnia magna) .

Advanced: What analytical challenges arise when quantifying trace this compound in environmental samples, and how can they be mitigated?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from water or soil extracts .

- Detection limits : Employ GC-MS/MS in MRM mode to achieve sub-ppb detection, leveraging characteristic fragments (e.g., m/z 129 for oxalate-derived ions) .

- Calibration : Prepare matrix-matched standards to account for signal suppression/enhancement in complex samples .

Table 1: Key Physicochemical Properties of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.